molecular formula C13H10Cl2O B6381393 2-Chloro-5-(3-chloro-4-methylphenyl)phenol, 95% CAS No. 1261897-21-5

2-Chloro-5-(3-chloro-4-methylphenyl)phenol, 95%

Cat. No. B6381393
CAS RN: 1261897-21-5
M. Wt: 253.12 g/mol
InChI Key: PWFYJIWPJSEKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-chloro-4-methylphenyl)phenol (also known as 2C5MCP) is a phenolic compound with a wide range of applications in the field of scientific research. It has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Mechanism of Action

2C5MCP has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has also been found to act as an antioxidant, as well as an inhibitor of cell proliferation. The mechanism of action of 2C5MCP is not completely understood, but it is believed to involve the inhibition of the activity of certain enzymes, as well as the inhibition of the formation of reactive oxygen species.
Biochemical and Physiological Effects
2C5MCP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the formation of reactive oxygen species. In addition, it has been found to have an anti-inflammatory effect, as well as an anti-cancer effect.

Advantages and Limitations for Lab Experiments

The use of 2C5MCP in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are some limitations to the use of 2C5MCP in laboratory experiments. It is not as soluble in organic solvents as other compounds, and it is also not as stable in organic solvents.

Future Directions

The use of 2C5MCP in scientific research has a number of potential future directions. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and other compounds. Additionally, further research into its use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as an antioxidant, and as an inhibitor of cell proliferation could lead to the development of new and improved drugs and other compounds. Finally, further research into its use as a tool for studying the biochemical and physiological effects of drugs and other compounds could lead to the development of new and improved drugs and other compounds.

Synthesis Methods

2C5MCP can be synthesized from 4-methylphenol and chloroacetyl chloride in the presence of sodium hydroxide. The reaction is conducted in an aqueous medium and proceeds in two steps. In the first step, 4-methylphenol is reacted with chloroacetyl chloride to form the chloroacetyl derivative of 4-methylphenol. In the second step, the chloroacetyl derivative is reacted with sodium hydroxide to form 2C5MCP.

Scientific Research Applications

2C5MCP has been used in a variety of scientific research applications, including those related to biochemistry, physiology, and pharmacology. It has been used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as an antioxidant, and as an inhibitor of cell proliferation. In addition, it has been used in the study of the mechanism of action of drugs and other compounds, as well as in the study of the biochemical and physiological effects of drugs and other compounds.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFYJIWPJSEKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686001
Record name 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chloro-4-methylphenyl)phenol

CAS RN

1261897-21-5
Record name [1,1′-Biphenyl]-3-ol, 3′,4-dichloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.